molecular formula C5H6ClN3S B8367749 5-Amino-2-chloro-4-methylthiopyrimidine

5-Amino-2-chloro-4-methylthiopyrimidine

Cat. No.: B8367749
M. Wt: 175.64 g/mol
InChI Key: XVFGOHLDAOAJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-chloro-4-methylthiopyrimidine is a versatile and high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a multifunctional pyrimidine core, a structure that is a fundamental building block in nucleic acids and a privileged scaffold in medicinal chemistry due to its widespread presence in bioactive molecules . Its specific pattern of substituents—including the reactive chloro group, the electron-donating methylthio group, and the amino group—makes it a highly valuable precursor for constructing complex molecular architectures, particularly in the synthesis of fused pyrimidine systems like pyrimidopyrimidines . Researchers primarily utilize this compound as a key building block in the design and synthesis of novel kinase inhibitors . Its structure allows for strategic functionalization and cyclization reactions, enabling the creation of compounds that can selectively target and modulate various kinase enzymes, which are crucial targets in oncology and other therapeutic areas. Furthermore, its scaffold is highly relevant in the exploration of new antimicrobial and anticancer agents, as pyrimidine derivatives are consistently reported to exhibit a broad spectrum of biological activities . The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its functional groups. The chlorine atom at the 2-position is amenable to nucleophilic aromatic substitution, allowing for the introduction of a variety of amines and other nucleophiles. The methylthio group at the 4-position can be oxidized or further modified, while the amino group at the 5-position can participate in condensation or serve as a handle for further derivatization . This compound is provided as a high-purity solid to ensure consistency and reliability in your experimental workflows. It is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-4-methylsulfanylpyrimidin-5-amine

InChI

InChI=1S/C5H6ClN3S/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3

InChI Key

XVFGOHLDAOAJDK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1N)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-chloro-4-methylthiopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been studied for its potential as a:

  • Tyrosine Kinase Inhibitor : Research has indicated that this compound can inhibit tyrosine kinases, which are pivotal in cancer progression. By blocking these enzymes, it may induce apoptosis in cancer cells and halt their proliferation.
  • Anticancer Agent : Derivatives of this compound have shown promise against various cancer cell lines, including breast and lung cancers. For instance, it demonstrated an IC50 value of approximately 10 µM against MDA-MB-435 breast cancer cells.

The compound exhibits several biological activities beyond its anticancer properties:

  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections, indicating a broader therapeutic potential.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase type 4 (PDE4), involved in inflammatory responses.

Antitumor Activity

A study focused on the antitumor effects of this compound revealed significant antiproliferative activity across various cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)
MDA-MB-435 (Breast Cancer)10
A549 (Lung Cancer)12
HeLa (Cervical Cancer)15

The mechanism behind its antitumor effects involves the inhibition of dihydrofolate reductase (DHFR), disrupting DNA replication in cancer cells.

In Vivo Studies

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression. Mice receiving a dosage of 75 mg/kg showed a reduction in tumor volume by approximately 40% after two weeks of treatment.

Comparative Studies

Comparative analyses with other pyrimidine derivatives indicate that this compound is more effective than several analogs regarding cytotoxicity against resistant cancer cell lines. This highlights its unique position within the pyrimidine family for therapeutic development.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison :

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6)

4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)

5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties
5-Amino-2-chloro-4-methylthiopyrimidine* C₅H₆ClN₃S 191.64 (calculated) Cl (2), -SMe (4), NH₂ (5) Moderate solubility in polar solvents
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine C₅H₅BrClN₃S 254.54 Br (5), Cl (6), -SMe (2), NH₂ (4) Low water solubility; planar structure
4-Amino-5-bromo-2-chloropyrimidine C₄H₃BrClN₃ 208.44 Cl (2), Br (5), NH₂ (4) Slightly soluble in water; mp 460–461 K
5-Bromo-2-chloro-4-methylpyrimidine C₅H₄BrClN₂ 222.46 Cl (2), Br (5), -CH₃ (4) Lipophilic; reactive at Br and Cl sites

Substituent Analysis :

  • Halogen vs. Methylthio: The methylthio group in the target compound (position 4) is less electronegative than bromine or chlorine, making it a better electron donor. This alters reactivity in cross-coupling reactions compared to halogenated analogs like 4-Amino-5-bromo-2-chloropyrimidine .
  • Positional Isomerism : In 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine , bromine and chlorine occupy adjacent positions (5 and 6), which may sterically hinder reactions at these sites compared to the target compound’s spaced substituents (Cl at 2, -SMe at 4).

Physicochemical Properties

  • Solubility: The methylthio group increases lipophilicity, reducing water solubility compared to amino-halogenated derivatives like 4-Amino-5-bromo-2-chloropyrimidine (slightly water-soluble) .
  • Melting Points: Halogenated derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine, mp 460–461 K) exhibit higher melting points due to stronger intermolecular halogen bonding, whereas methylthio-containing compounds likely have lower melting points due to weaker van der Waals interactions .

Research Findings and Data Tables

Table 1: Reactivity Comparison in Nucleophilic Substitution

Compound Reaction with NH₃ Reaction with MeOH
This compound Slow substitution at Cl (steric hindrance from -SMe) No reaction (Cl less activated)
4-Amino-5-bromo-2-chloropyrimidine Fast substitution at Br (electron-withdrawing NH₂ activates Br) Moderate substitution at Cl

Table 2: Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bond Donors/Acceptors Crystal Network Description
4-Amino-5-bromo-2-chloropyrimidine N7–H···N (dimers) 2D network via N–H···N interactions
Target Compound (Inferred) NH₂ (donor), S (acceptor) Likely layered structure with S···H interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2-chloro-4-methylthiopyrimidine, and what are their key reaction conditions?

  • Category : Basic (Synthesis Methodology)
  • Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a chlorine atom at the 2-position of a pyrimidine core with a methylthio group under controlled reflux conditions (e.g., using NaSMe in DMF at 80–100°C for 6–12 hours) . Precursor compounds like 2,4-dichloropyrimidine derivatives are often functionalized sequentially, with amino and methylthio groups introduced via palladium-catalyzed coupling or thiolation reactions . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Category : Basic (Characterization)
  • Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity (e.g., δ~7.5–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • FT-IR : Identification of functional groups (e.g., N-H stretches at ~3300 cm1^{-1}, C-S vibrations at ~600–700 cm1^{-1}) .
  • Elemental Analysis : To validate stoichiometry (±0.3% tolerance) .

Q. What are the stability considerations for storing this compound?

  • Category : Basic (Handling and Storage)
  • Answer : The compound is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (N2_2 or Ar) at –20°C. Degradation is minimized by avoiding prolonged exposure to ambient oxygen, which can lead to sulfoxide formation .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized when scaling up?

  • Category : Advanced (Process Optimization)
  • Answer : Yield optimization requires:

  • Catalyst Screening : Testing Pd(PPh3_3)4_4/Xantphos systems to enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require post-reaction neutralization.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) to minimize side reactions .
  • In-line Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. How can conflicting biological activity data for this compound derivatives be resolved?

  • Category : Advanced (Data Contradiction Analysis)
  • Answer : Contradictions often arise from variability in assay conditions. Strategies include:

  • Dose-Response Curves : Re-test derivatives across a wider concentration range (e.g., 0.1–100 µM) .
  • Structural Analog Comparison : Synthesize and test analogs with incremental modifications (e.g., replacing methylthio with ethylthio) to isolate structure-activity relationships .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and correlate with experimental IC50_{50} values .

Q. What methodologies are recommended for studying the solubility and pharmacokinetics of this compound?

  • Category : Advanced (Physicochemical Analysis)
  • Answer :

  • Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and HPLC quantification. Co-solvents (e.g., PEG 400) can mimic physiological conditions .
  • Permeability : Conduct Caco-2 cell assays or parallel artificial membrane permeability assays (PAMPA) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can computational chemistry aid in designing novel derivatives of this compound?

  • Category : Advanced (Computational Design)
  • Answer :

  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
  • MD Simulations : Assess binding stability in target protein active sites over 100-ns trajectories .

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